Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate
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Overview
Description
Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate is an organic compound with a complex structure that includes bromine, cyano, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate typically involves the reaction of 5-bromo-2-cyanobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate involves its interaction with various molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The ester group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(5-bromo-2-cyanophenyl)amino]methyl}benzoate
- 2-(5-bromo-2-cyanophenyl)acetic acid
- 2-amino-5-fluoropyridine
Uniqueness
Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate is unique due to its combination of bromine, cyano, and ester functional groups, which provide a versatile platform for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .
Properties
CAS No. |
925672-87-3 |
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Molecular Formula |
C11H7BrN2O2 |
Molecular Weight |
279.09 g/mol |
IUPAC Name |
methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate |
InChI |
InChI=1S/C11H7BrN2O2/c1-16-11(15)10(6-14)9-4-8(12)3-2-7(9)5-13/h2-4,10H,1H3 |
InChI Key |
DLORCFNKNRMRFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=CC(=C1)Br)C#N |
Origin of Product |
United States |
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